2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-(pyridin-2-yl)acetamide

Medicinal chemistry Pharmacophore modeling Structure–activity relationship

Procurement of phthalazinone acetamides with incorrect amide substituents or linker geometries can lead to failed screening campaigns. This compound solves that problem with a precisely defined pyridin-2-yl terminus and a rigid, direct acetamide linker (2 rotatable bonds), imposing conformational restriction critical for targets like PARP-1. It is structurally distinct from the common 4-methylphenyl analog (Tanimoto 0.78) and features an additional H-bond acceptor site for heterocycle-mediated binding. - Enables exploration of binding interactions not accessible with simpler N-aryl analogs. - Constrained geometry offers a precise spatial relationship between the phthalazinone core and terminal heterocycle. - Identity verifiable via a registered ¹H NMR spectrum (DMSO-d₆) in the Wiley KnowItAll Spectral Library, enabling standardized incoming QC.

Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
Cat. No. B5516512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-(pyridin-2-yl)acetamide
Molecular FormulaC16H14N4O2
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC=CC=N3
InChIInChI=1S/C16H14N4O2/c1-11-12-6-2-3-7-13(12)16(22)20(19-11)10-15(21)18-14-8-4-5-9-17-14/h2-9H,10H2,1H3,(H,17,18,21)
InChIKeyQKNNREXRHLTDJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methyl-1-oxophthalazin-2(1H)-yl)-N-(pyridin-2-yl)acetamide – Compound Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile for Research Sourcing


2-(4-Methyl-1-oxophthalazin-2(1H)-yl)-N-(pyridin-2-yl)acetamide (molecular formula C₁₆H₁₄N₄O₂; exact mass 294.111676 g/mol; InChIKey QKNNREXRHLTDJI-UHFFFAOYSA-N) is a synthetic small-molecule phthalazinone derivative bearing a 4-methyl substituent on the phthalazinone core and a pyridin-2-yl group on the acetamide side chain [1]. The compound belongs to the oxophthalazinyl acetamide class, a scaffold historically explored by Pfizer for aldose reductase inhibition [2] and more recently pursued across multiple therapeutic areas including PARP inhibition, kinase modulation, and ion channel antagonism [3]. The presence of both a hydrogen-bond-donating amide N–H and a pyridinyl nitrogen acceptor distinguishes this chemotype from simpler N-aryl acetamide analogs that lack the heterocyclic H-bond capacity of the pyridine ring [4].

Why 2-(4-Methyl-1-oxophthalazin-2(1H)-yl)-N-(pyridin-2-yl)acetamide Cannot Be Interchanged with Other Phthalazinone Acetamide Analogs in Focused Screening Campaigns


Phthalazinone acetamide derivatives exhibit pronounced structure–activity relationship (SAR) sensitivity to even single-atom variations in the amide substituent. The pyridin-2-yl group on the target compound introduces a nitrogen-centered hydrogen-bond acceptor at the ortho position of the aromatic ring—a feature absent in the corresponding 4-methylphenyl analog CHEBI:106030 [1]. This single heteroatom substitution alters both the hydrogen-bonding pharmacophore and the electronic character of the amide, which can shift target engagement profiles across PARP, P2X, and kinase assays [2]. Furthermore, linker length between the phthalazinone N2 and the terminal aryl/heteroaryl group critically governs conformational flexibility and binding pocket complementarity; the direct acetamide linkage in the target compound is distinct from the propyl-spaced analog 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[3-(2-pyridinyl)propyl]acetamide available from ChemBridge [3]. Generic substitution without matching both the heterocyclic identity and the linker geometry risks selecting a compound with an entirely different biological signature, undermining reproducibility in screening campaigns.

Quantitative Differentiation Evidence: 2-(4-Methyl-1-oxophthalazin-2(1H)-yl)-N-(pyridin-2-yl)acetamide vs. Closest Structural Analogs


Hydrogen-Bond Acceptor Capacity: Pyridin-2-yl vs. 4-Methylphenyl Amide Substituent Differentiation

The target compound bears a pyridin-2-yl substituent that provides an sp²-hybridized nitrogen H-bond acceptor (pKa ~5.2 for the conjugate acid of pyridine) at the ortho position of the amide-bearing aromatic ring [1]. Its closest ChEBI-annotated analog, 2-(4-methyl-1-oxo-2-phthalazinyl)-N-(4-methylphenyl)acetamide (CHEBI:106030), substitutes this pyridine with a 4-methylphenyl group that offers only a π-cloud H-bond acceptor with no lone-pair donor capability at the corresponding position [2]. This substitution results in a Tanimoto similarity score of 0.78 between the two compounds—below the 0.85 threshold commonly used to infer biological activity equivalence [2]. The additional H-bond acceptor count for the target compound is 5 (vs. 4 for the phenyl analog), increasing polar surface area and potentially altering membrane permeability and target-binding geometry .

Medicinal chemistry Pharmacophore modeling Structure–activity relationship

Linker Geometry: Direct Acetamide vs. Propyl-Spaced Amide in Phthalazinone-Pyridinyl Series

The target compound features a direct acetamide linkage (N2–CH₂–C(=O)–NH–pyridin-2-yl) with two rotatable bonds between the phthalazinone core and the pyridine ring [1]. In contrast, the commercially available ChemBridge analog 2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[3-(2-pyridinyl)propyl]acetamide (Product No. 64168908) inserts a three-methylene spacer, increasing the rotatable bond count from 2 to 5 and extending the maximum N2-to-pyridinyl distance by approximately 3.8 Å [2]. This conformational difference has been shown in phthalazinone SAR studies to affect PARP-1 inhibitory potency by over 10-fold when linker length is varied, as the acetamide carbonyl must be positioned within hydrogen-bonding distance of the catalytic Ser904–Gly863 backbone [3]. The direct acetamide linkage of the target compound constrains the pharmacophore geometry more tightly than the propyl-spaced analog, which may confer selectivity advantages in certain target contexts.

Chemical biology Probe development Linker SAR

NMR Spectral Identity Confirmation: DMSO-d₆ ¹H/¹³C Fingerprint for Batch-to-Batch Verification

The target compound has a registered ¹H NMR spectrum acquired in DMSO-d₆, available in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID QwxMjFvwrF) [1]. This reference spectrum provides a unique fingerprint for identity confirmation upon receipt, distinguishing the compound from isomeric or structurally similar impurities. By contrast, no NMR reference data could be identified in public spectral databases for the closest ChEBI analog CHEBI:106030 [2]. The availability of a verified NMR spectrum enables procurement teams to perform incoming quality control (QC) using a simple ¹H NMR overlay against the KnowItAll reference, reducing the risk of mis-identification that can occur when relying solely on vendor Certificate of Analysis documentation [3].

Quality control Compound identity verification NMR spectroscopy

Physicochemical Property Differentiation: cLogP and Solubility Profile Relative to 4-Methylphenyl and Unsubstituted Phthalazinone Analogs

The pyridin-2-yl substituent of the target compound is expected to reduce lipophilicity relative to the 4-methylphenyl analog CHEBI:106030 due to the replacement of a –CH= moiety with –N= in the aryl ring. For the core scaffold fragment, (4-methyl-1-oxophthalazin-2(1H)-yl)acetic acid has an experimentally determined XLogP3 of 0.800 . Converting the carboxylic acid to the N-(pyridin-2-yl)acetamide typically increases cLogP by approximately 1.5–2.0 log units based on the π-contribution of pyridine vs. COOH, placing the estimated cLogP of the target compound in the range of 2.3–2.8—favorable for membrane permeability while remaining below the Lipinski threshold of 5 [1]. The 4-methylphenyl analog CHEBI:106030, by contrast, would be expected to have a cLogP approximately 0.5–0.8 units higher based on the Hansch π-value difference between phenyl (+1.96) and 2-pyridyl (+0.47) [2]. This moderate lipophilicity reduction may translate to improved aqueous solubility and reduced non-specific protein binding in biochemical assays.

ADMET profiling Physicochemical properties Lead optimization

High-Value Research Application Scenarios for 2-(4-Methyl-1-oxophthalazin-2(1H)-yl)-N-(pyridin-2-yl)acetamide Grounded in Differentiation Evidence


Focused Phthalazinone SAR Library Design Requiring Heterocyclic H-Bond Acceptor Diversity

When constructing a phthalazinone-focused screening library where hydrogen-bond acceptor diversity at the amide terminus is a critical design variable, this compound provides a pyridin-2-yl pharmacophore that is structurally distinct from the 4-methylphenyl analog CHEBI:106030 (Tanimoto similarity 0.78) and offers an additional H-bond acceptor site for target engagement [1]. Procurement of this specific compound, rather than the more common phenyl-substituted analogs, enables exploration of heterocycle-mediated binding interactions that may be essential for targets such as PARP-1, where the nicotinamide-binding pocket accommodates pyridine-like heterocycles [2].

Conformationally Constrained Probe Development for Targets with Shallow Binding Pockets

The direct acetamide linker of this compound (2 rotatable bonds between the phthalazinone core and the pyridinyl terminus) imposes greater conformational restriction than the propyl-spaced analog available from ChemBridge [3]. This constrained geometry is advantageous when developing chemical probes for targets where the binding pocket demands a precise spatial relationship between the phthalazinone scaffold and the terminal heterocycle, such as in certain PARP-1/HDAC-1 dual inhibitor programs where linker length has been shown to modulate potency by over 10-fold [4].

Compound Identity Verification and QC Standardization in Multi-Vendor Sourcing Workflows

The availability of a registered ¹H NMR spectrum (DMSO-d₆) in the Wiley KnowItAll Spectral Library provides a third-party-verified identity reference for this compound [5]. Research organizations that source this compound from multiple vendors or use it as a synthetic intermediate can implement a standardized incoming QC protocol based on NMR overlay against the KnowItAll reference, reducing reliance on vendor-specific Certificates of Analysis. This QC capability is absent for the closest ChEBI analog CHEBI:106030, for which no public NMR reference was identified [6].

Physicochemical Profiling of Moderately Lipophilic Phthalazinone Chemotypes for Cell-Based Assay Optimization

The estimated cLogP range of 2.3–2.8 for this compound positions it in a favorable window for cell permeability while maintaining lower lipophilicity than the 4-methylphenyl analog (estimated cLogP ~2.8–3.6) . This moderate lipophilicity profile makes the compound suitable as a reference chemotype in ADMET optimization campaigns where reducing non-specific protein binding and improving aqueous solubility are prioritized—properties that can be benchmarked against the more lipophilic phenyl-substituted analogs in the same phthalazinone series.

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